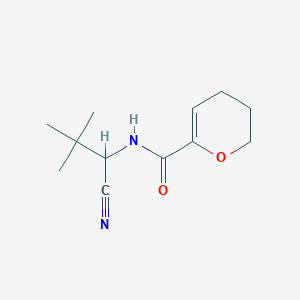

N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired compound. The synthesis analysis includes the detailed reaction steps, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold the atoms together. This can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound refer to the transformations it undergoes when it reacts with other substances. This can involve breaking and forming of bonds, and the transfer of electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications

Antitumor Activities

Researchers have explored the potential of N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide derivatives in antitumor activities. For instance, novel pyrimidiopyrazole derivatives have demonstrated significant in vitro antitumor activity against HepG2 cell lines (Fahim, Elshikh, & Darwish, 2019). Similarly, a range of carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through a reaction involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, exhibited potent cytotoxic properties against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Anticancer Activity

Studies on 3a,4-dihydro-3H-indeno[1, 2-c]pyrazole-2-carboxamide analogues reveal their effectiveness in anticancer activity, especially against leukemia and breast cancer cell lines (Ahsan, 2012).

Antioxidant Properties

Investigations into indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives, synthesized using compounds like 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide, have shown promising antioxidant activities (Mohamed & El-Sayed, 2019).

Insecticidal Evaluation

Pyrazolecarboxamides containing cyano substituted N-pyridylpyrazole have been synthesized and evaluated for their insecticidal activities, with some compounds showing moderate effectiveness against oriental armyworm (Liu, Feng, Xiong, Wang, & Li, 2010).

Application in Catalysis

Compounds like NH4H2PO4/Al2O3 have been used as catalysts for synthesizing pyrazole and pyrano[2,3-c]pyrazole derivatives, indicating their potential application in catalysis (Maleki & Ashrafi, 2014).

Synthesis of Insecticides

The compound has been used in the synthesis of potent natural and unnatural pyrethrinoic insecticides, as demonstrated in the synthesis of chrysanthemic acid and hemicaronic aldehyde (Vos & Krief, 1979).

Safety And Hazards

properties

IUPAC Name |

N-(1-cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)10(8-13)14-11(15)9-6-4-5-7-16-9/h6,10H,4-5,7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGMOJMBEGPBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)NC(=O)C1=CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)